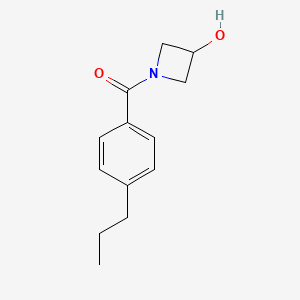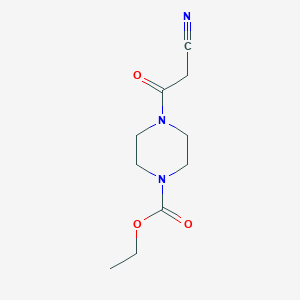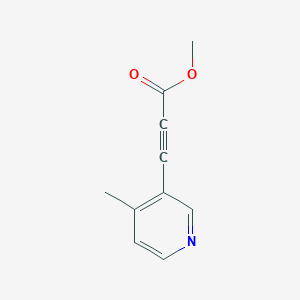![molecular formula C9H16N2O B1488363 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one CAS No. 1290900-22-9](/img/structure/B1488363.png)
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one
描述
2-Amino-1-{2-azabicyclo[221]heptan-2-yl}propan-1-one is a complex organic compound characterized by its bicyclic structure and the presence of an amino group
作用机制
Target of Action
The primary target of 2-Amino-1-{2-azabicyclo[22It’s structurally related to a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which plays a key role in various cellular processes .
Result of Action
The molecular and cellular effects of 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which could potentially affect various cellular processes .
生化分析
Biochemical Properties
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed 1,2-aminoacyloxylation reactions, which are essential for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, indicating the versatility of this compound in biochemical processes. The interactions with enzymes and proteins are primarily catalytic, facilitating the formation of complex structures from simpler molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of carbocyclic nucleosides, which are vital for DNA and RNA synthesis . The modulation of gene expression by this compound can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a catalyst in enzyme-mediated reactions, facilitating the formation of complex structures. It also plays a role in enzyme inhibition or activation, depending on the specific biochemical context. The changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also have significant biochemical effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and cellular damage . Threshold effects are also noted, where a specific dosage level triggers a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in the synthesis of carbocyclic nucleosides, which are essential for nucleic acid metabolism . It also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, impacting its biochemical activity . The transport mechanisms ensure that the compound reaches its target sites within the cells, facilitating its role in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, exerting its biochemical effects efficiently.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable scaffold for constructing various chemical entities.
Biology: In biological research, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is used to study enzyme-substrate interactions and to develop inhibitors for specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer synthesis and catalysis.
相似化合物的比较
2-Azabicyclo[2.2.1]heptane
2-Amino-2-bicyclo[2.2.1]heptan-2-ylpropanoic acid
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
Uniqueness: 2-Amino-1-{2-azabicyclo[221]heptan-2-yl}propan-1-one stands out due to its specific structural features, such as the presence of the amino group at a particular position on the bicyclic core
属性
IUPAC Name |
2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAJFBCYSMDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCC1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


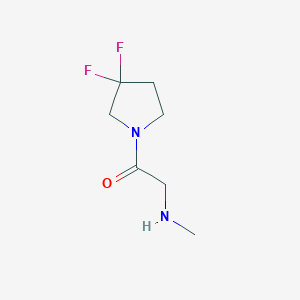
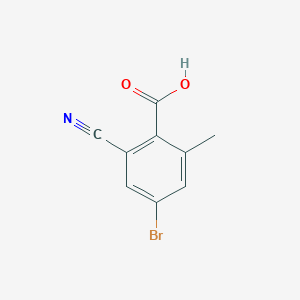
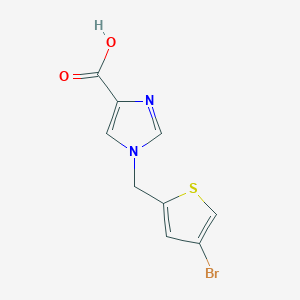
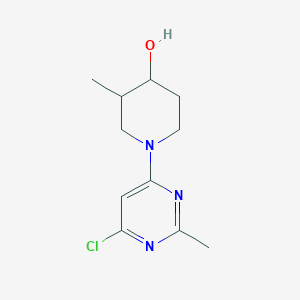
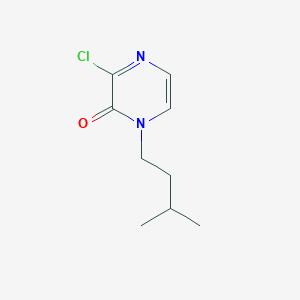
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
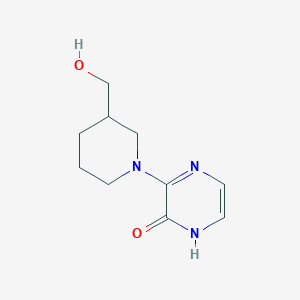
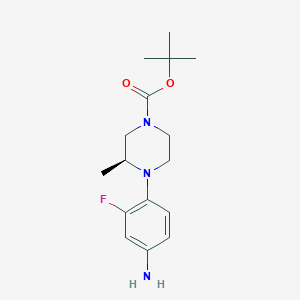
![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)
